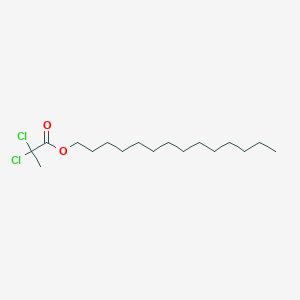
Tetradecyl 2,2-dichloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecyl 2,2-dichloropropanoate is a chemical compound with the molecular formula C17H32Cl2O2 It is an ester derived from 2,2-dichloropropanoic acid and tetradecanol
准备方法
Synthetic Routes and Reaction Conditions
Tetradecyl 2,2-dichloropropanoate can be synthesized through the esterification of 2,2-dichloropropanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Tetradecyl 2,2-dichloropropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 2,2-dichloropropanoic acid and tetradecanol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and tetradecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated derivatives of the original compound.
科学研究应用
Tetradecyl 2,2-dichloropropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dichloropropanoate moiety into target molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of tetradecyl 2,2-dichloropropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, releasing 2,2-dichloropropanoic acid and tetradecanol. The 2,2-dichloropropanoic acid can then interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2-Dichloropropanoic acid: The parent acid from which tetradecyl 2,2-dichloropropanoate is derived.
Tetradecanol: The alcohol component used in the esterification reaction.
Sodium tetradecyl sulfate: A related compound with surfactant properties used in medical and industrial applications.
Uniqueness
This compound is unique due to its specific combination of the 2,2-dichloropropanoate moiety and the long alkyl chain of tetradecanol
属性
CAS 编号 |
89876-43-7 |
|---|---|
分子式 |
C17H32Cl2O2 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
tetradecyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C17H32Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16(20)17(2,18)19/h3-15H2,1-2H3 |
InChI 键 |
SUVQYVDLKGACHM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















